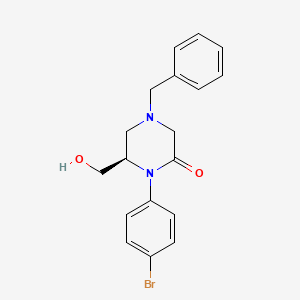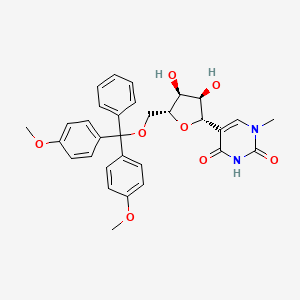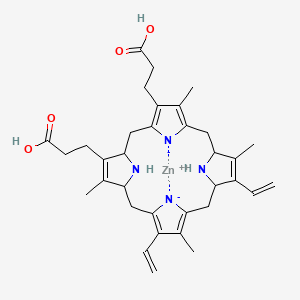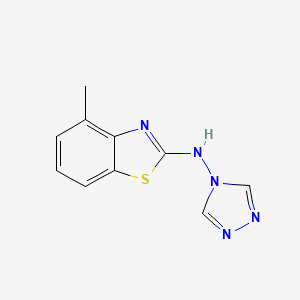
(R)-4-Benzyl-1-(4-bromophenyl)-6-(hydroxymethyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Benzyl-1-(4-bromophenyl)-6-(hydroxymethyl)piperazin-2-one is a synthetic organic compound that belongs to the piperazine family. Compounds in this family are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-1-(4-bromophenyl)-6-(hydroxymethyl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl and bromophenyl groups: These groups can be introduced through nucleophilic substitution reactions.
Hydroxymethylation: The hydroxymethyl group can be introduced via reduction reactions using reagents like sodium borohydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromophenyl group can undergo reduction to form a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology
- Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
- Explored as a lead compound in drug discovery for various therapeutic areas.
Industry
- Potential applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ®-4-Benzyl-1-(4-bromophenyl)-6-(hydroxymethyl)piperazin-2-one would depend on its specific biological activity. Generally, compounds in the piperazine family can interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperazine: Known for its stimulant properties.
1-(4-Bromophenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.
6-Hydroxymethylpiperazine: Investigated for its role in enhancing the solubility and bioavailability of drugs.
Uniqueness
®-4-Benzyl-1-(4-bromophenyl)-6-(hydroxymethyl)piperazin-2-one is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
CAS No. |
797037-85-5 |
|---|---|
Molecular Formula |
C18H19BrN2O2 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
(6R)-4-benzyl-1-(4-bromophenyl)-6-(hydroxymethyl)piperazin-2-one |
InChI |
InChI=1S/C18H19BrN2O2/c19-15-6-8-16(9-7-15)21-17(13-22)11-20(12-18(21)23)10-14-4-2-1-3-5-14/h1-9,17,22H,10-13H2/t17-/m1/s1 |
InChI Key |
BAUSTOTVQBBTEM-QGZVFWFLSA-N |
Isomeric SMILES |
C1[C@@H](N(C(=O)CN1CC2=CC=CC=C2)C3=CC=C(C=C3)Br)CO |
Canonical SMILES |
C1C(N(C(=O)CN1CC2=CC=CC=C2)C3=CC=C(C=C3)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide](/img/structure/B13411636.png)

![(1S,5R)-Bicyclo[3.3.1]non-3-en-2-one](/img/structure/B13411651.png)






![8-(3-Formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13411690.png)

